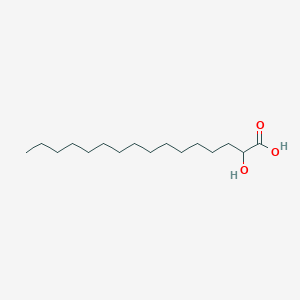

2-Hydroxypalmitic acid

描述

2-Hydroxyhexadecanoic acid has been reported in Solanum tuberosum, Allamanda cathartica, and other organisms with data available.

RN given refers to cpd without isomeric designation

Structure

3D Structure

属性

IUPAC Name |

2-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSBPIZNUXPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-67-0, 2398-34-7 | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxypalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of 2-Hydroxypalmitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid (2-OHPA), a 16-carbon saturated fatty acid hydroxylated at the alpha-position, is a critical component of cellular lipids, particularly sphingolipids. Predominantly synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H), this molecule plays a vital structural and signaling role in various tissues, most notably in the myelin sheath of the nervous system and the epidermal barrier of the skin. Dysregulation of 2-OHPA metabolism is implicated in severe neurodegenerative diseases and is increasingly recognized for its role in cancer biology. This technical guide provides an in-depth overview of the biological significance of 2-OHPA, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated signaling pathways.

Introduction

This compound is a member of the 2-hydroxy fatty acid family, characterized by a hydroxyl group on the second carbon of the fatty acid chain. This structural feature, which confers chirality with the (R)-enantiomer being the primary biological isomer, significantly influences the properties of the lipids into which it is incorporated. The presence of the 2-hydroxyl group allows for additional hydrogen bonding, which is crucial for the stability and organization of complex lipid structures in biological membranes.

The synthesis of 2-OHPA is primarily catalyzed by the endoplasmic reticulum-resident enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme stereospecifically produces (R)-2-hydroxy fatty acids, which are then incorporated into various sphingolipids, including ceramides (B1148491), galactosylceramides, and sulfatides (B1148509).

Biological Roles and Significance

Central Nervous System

In the central and peripheral nervous systems, 2-hydroxy fatty acids, including 2-OHPA, are highly enriched in the galactosylceramides and sulfatides that constitute the myelin sheath. The myelin sheath is a specialized lipid-rich membrane that insulates nerve axons, enabling rapid saltatory conduction of nerve impulses. The 2-hydroxyl group of these fatty acids is thought to contribute to the stability and compact structure of the myelin membrane through intermolecular hydrogen bonding.

Deficiency in FA2H, and consequently in 2-hydroxylated sphingolipids, leads to severe neurodegenerative disorders such as leukodystrophy and hereditary spastic paraplegia. These conditions are characterized by progressive demyelination and axonal degeneration, underscoring the critical role of 2-OHPA and related molecules in maintaining the integrity and function of the nervous system.

Epidermal Barrier Function

The stratum corneum, the outermost layer of the epidermis, forms a crucial barrier against water loss and external insults. This barrier function is largely attributed to its unique lipid composition, which is rich in ceramides. A significant portion of these epidermal ceramides contains 2-hydroxy fatty acids. The presence of the 2-hydroxyl group is essential for the formation of the highly ordered and impermeable lamellar lipid structures in the stratum corneum. Disruption of 2-hydroxyceramide synthesis impairs the formation of these lamellar bodies, leading to a defective skin barrier.

Role in Cancer

Emerging evidence points to a significant role for 2-OHPA and its synthesizing enzyme, FA2H, in cancer biology. In several types of cancer, including gastric and colorectal cancer, the expression of FA2H is downregulated in tumor tissues compared to adjacent normal tissues[1][2]. Lower FA2H expression is often associated with a poorer prognosis.

Studies have shown that increasing the levels of 2-OHPA, either through the overexpression of FA2H or by exogenous administration, can inhibit tumor growth and increase the sensitivity of cancer cells to chemotherapeutic agents like cisplatin[1][2]. The proposed mechanism involves the modulation of key signaling pathways that regulate cell proliferation, survival, and drug resistance.

Signaling Pathways Involving this compound

This compound and its derivatives are implicated in the regulation of several signaling pathways, particularly in the context of cancer. One of the key pathways identified is the mTOR/S6K1/Gli1 pathway.

In gastric cancer cells, increased levels of (R)-2-OHPA have been shown to inhibit the mTOR/S6K1/Gli1 signaling cascade[1]. This inhibition leads to decreased cell proliferation and enhanced chemosensitivity. The diagram below illustrates this proposed signaling pathway.

Quantitative Data

Precise absolute concentrations of this compound in human tissues are not widely reported in the literature. The available data often presents the abundance of 2-hydroxy fatty acids as a percentage of total fatty acids within a specific lipid class or tissue. The following tables summarize the available quantitative and semi-quantitative data.

| Tissue/Cell Type | Condition | Lipid Class | Relative Abundance of 2-Hydroxy Fatty Acids | Reference |

| Human Brain (White Matter) | Normal | Galactosylceramides & Sulfatides | High, integral component of myelin | [3] |

| Human Stratum Corneum | Normal | Ceramides | Significant component for barrier function | [4] |

| Human Gastric Tissue | Normal | Total Lipids | Higher FA2H expression | [1][2] |

| Human Gastric Tissue | Cancer | Total Lipids | Lower FA2H expression | [1][2] |

| Human Colorectal Tissue | Normal | Total Lipids | Higher FA2H expression | |

| Human Colorectal Tissue | Cancer | Total Lipids | Lower FA2H expression |

| Organism | Tissue | Condition | Change in 2-OHPA or related molecules | Reference |

| Mouse | Brain | Postnatal Development (Day 2 to Day 30) | 5- to 9-fold increase in free 2-hydroxy fatty acids | |

| Mouse | Gastric Tumor Xenograft | (R)-2-OHPA Treatment | Decreased Gli1 levels | [1] |

| Human | Gastric Cancer Patients | Tumor Tissue vs. Normal Tissue | Lower FA2H levels in tumors | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Lipid Extraction from Tissues for 2-OHPA Analysis

This protocol is a modification of the Folch method for total lipid extraction.

Materials:

-

Tissue sample (e.g., brain, skin, tumor)

-

Methanol (B129727), HPLC grade

-

Chloroform, HPLC grade

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge tubes

-

Nitrogen gas stream

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh the tissue sample (typically 50-100 mg).

-

Add 10 volumes of ice-cold methanol to the tissue in a glass homogenizer.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Transfer the homogenate to a centrifuge tube.

-

Add 20 volumes of chloroform to the tube (final ratio of chloroform:methanol is 2:1).

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the tube to induce phase separation.

-

Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the collected lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid film in a suitable solvent (e.g., chloroform/methanol 2:1) for subsequent analysis.

Quantification of 2-OHPA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization of fatty acids to their methyl esters followed by silylation for GC-MS analysis.

Materials:

-

Dried lipid extract

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane (B92381), GC grade

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., deuterated this compound)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Add a known amount of internal standard to the dried lipid extract.

-

Add 1 mL of 14% BF3 in methanol.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of water, and vortex.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract under nitrogen.

-

-

Silylation:

-

To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS.

-

Cap the vial and heat at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Example GC-MS parameters:

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

Identify and quantify the trimethylsilyl (B98337) derivative of this compound methyl ester based on its retention time and mass spectrum, using the internal standard for calibration.

-

FA2H Gene Knockdown using siRNA in Cancer Cells

This protocol provides a general guideline for transiently knocking down the FA2H gene in a cancer cell line (e.g., gastric cancer cells).

Materials:

-

Gastric cancer cell line (e.g., AGS, MKN45)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

siRNA targeting FA2H and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Serum-free medium (e.g., Opti-MEM)

-

6-well plates

Procedure:

-

Day 1: Cell Seeding

-

Seed the cancer cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

-

Day 2: Transfection

-

For each well, dilute the FA2H siRNA or control siRNA to a final concentration of 20 nM in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes to the cells in each well.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

After the incubation, replace the transfection medium with fresh complete growth medium.

-

-

Day 3-4: Post-transfection Incubation and Analysis

-

Incubate the cells for 48 to 72 hours to allow for gene knockdown.

-

Harvest the cells to assess knockdown efficiency by qPCR (for mRNA levels) and Western blotting (for protein levels).

-

The cells are now ready for downstream functional assays, such as the cisplatin (B142131) sensitivity assay.

-

Cisplatin Sensitivity Assay (MTT Assay)

This protocol is used to assess the effect of 2-OHPA on the sensitivity of cancer cells to the chemotherapeutic drug cisplatin.

Materials:

-

FA2H knockdown and control cancer cells

-

(R)-2-Hydroxypalmitic acid

-

Cisplatin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the FA2H knockdown and control cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Treat the cells with varying concentrations of cisplatin, with or without pre-treatment with a fixed concentration of (R)-2-OHPA. Include untreated control wells.

-

Incubate the cells for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 (the concentration of cisplatin that inhibits cell growth by 50%).

Conclusion

This compound is a multifaceted lipid molecule with indispensable roles in the structural integrity of the nervous system and the skin. Its emerging role in cancer biology as a modulator of critical signaling pathways and a determinant of chemosensitivity opens new avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological functions of 2-OHPA and its potential as a therapeutic agent or target. Further research is warranted to establish the precise concentrations of 2-OHPA in various tissues and to fully elucidate the molecular mechanisms by which it exerts its effects in health and disease.

References

- 1. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration and fatty acid composition of cerebrosides and sulfatides in mature and immature human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 2-Hydroxypalmitic Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mammalian biosynthesis pathway for 2-hydroxypalmitic acid, a crucial 2-hydroxy fatty acid (hFA) primarily found as a constituent of sphingolipids. These lipids are integral to the structural integrity and function of various tissues, most notably the myelin sheath of the nervous system and the permeability barrier of the epidermis.[1][2][3] Understanding this pathway is critical for research into neurodegenerative diseases, skin disorders, and certain cancers where its metabolism is often dysregulated.[2][4]

The Core Biosynthesis Pathway

The primary and most well-characterized pathway for the synthesis of 2-hydroxylated fatty acids, including this compound, is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][5]

-

Enzyme: Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene in humans.[6]

-

Substrate: The reaction utilizes free fatty acids. For the synthesis of this compound, the substrate is palmitic acid (hexadecanoic acid). FA2H can act on a variety of fatty acids, typically those with chain lengths from C16 to C24.[1]

-

Reaction: FA2H catalyzes the stereospecific hydroxylation of the fatty acid at the C-2 (alpha) position.[7]

-

Product: The enzymatic reaction exclusively produces the (R)-enantiomer, (R)-2-hydroxypalmitic acid.[7][8] The (S)-enantiomer, when found in mammalian tissues, is believed to originate from bacterial sources.

-

Cellular Localization: This process occurs in the endoplasmic reticulum (ER).

-

Cofactors and Requirements: FA2H is an NAD(P)H-dependent monooxygenase.[1] Its maximal activity requires cytochrome P450 reductase and NADPH.[1][6] The enzyme contains an N-terminal cytochrome b5-like domain, which is essential for its function, likely by providing electrons to the catalytic di-iron center.[1][6]

The fundamental reaction is as follows: Palmitic Acid + O₂ + NAD(P)H + H⁺ → (R)-2-Hydroxypalmitic Acid + H₂O + NAD(P)⁺

Integration into Sphingolipids

Following its synthesis, free this compound is rapidly incorporated into the sphingolipid metabolic pathway. This integration is essential, as 2-hydroxy fatty acids primarily exist within these complex lipids rather than as free molecules.

-

Activation: this compound is activated to its CoA ester, 2-hydroxypalmitoyl-CoA, by an acyl-CoA synthetase.

-

Ceramide Synthesis: The 2-hydroxy acyl group is transferred to a sphingoid base (e.g., dihydrosphingosine) by a ceramide synthase (CerS). All six mammalian CerS isoforms are capable of using 2-hydroxy acyl-CoAs as substrates.[1] This reaction forms 2-hydroxy dihydroceramide (B1258172).

-

Desaturation: A dihydroceramide desaturase introduces a double bond into the sphingoid backbone, converting 2-hydroxy dihydroceramide into 2-hydroxy ceramide (hCer).[1]

-

Formation of Complex Sphingolipids: 2-hydroxy ceramide serves as the precursor for all complex 2-hydroxylated sphingolipids.[1] Enzymes in the ER and Golgi apparatus transfer various headgroups to the C-1 hydroxyl of the ceramide backbone. Key examples include:

-

Galactosylceramide (GalCer): Formed by UDP-galactose:ceramide galactosyltransferase (CGT), which is localized in the ER and shows a strong preference for hCer.[1] hFA-GalCer is a major component of the myelin sheath.[5]

-

Glucosylceramide (GlcCer): Formed by UDP-glucose:ceramide glucosyltransferase (GCS). hFA-GlcCer is important for the skin's permeability barrier.[9]

-

Sphingomyelin (B164518) (SM): Formed by sphingomyelin synthase (SMS).

-

Degradation Pathway

The primary catabolic route for 2-hydroxy fatty acids is the peroxisomal α-oxidation pathway.[1][3] This process involves the cleavage of the C1-C2 bond by a 2-hydroxyacyl-CoA lyase, which is dependent on thiamin pyrophosphate (TPP).[10] This reaction shortens the fatty acid by one carbon, producing an (n-1) aldehyde (which can be oxidized to a fatty acid) and formyl-CoA.[10] This pathway is crucial for maintaining the appropriate balance of hydroxylated and non-hydroxylated fatty acids.[1]

Quantitative Data

The following table summarizes key quantitative parameters associated with the FA2H enzyme.

| Parameter | Value | Substrate / Conditions | Source |

| Optimal pH | 7.6 - 7.8 | In vitro assay | [7] |

| KM | < 0.18 µM | Tetracosanoic acid | [7] |

| hFA-Ceramide Levels | 1-3% of total ceramide | In many established cell lines | [1] |

| hFA-Ceramide Levels | > 50% of total ceramide | Skin keratinocytes | [1] |

| hFA-Ceramide Levels | ~40% of ceramides (B1148491) | Stratum corneum (skin) | [1] |

| FA2H Activity in Brain | Peaks during active myelination (postnatal day 20 in mice) | Mouse brain homogenates | [11] |

Experimental Protocols

Protocol: In Vitro FA2H Activity Assay

This protocol is adapted from methodologies described for measuring the activity of FA2H in microsomal fractions.[6][11]

Objective: To quantify the 2-hydroxylase activity of FA2H in a given biological sample (e.g., brain tissue, cultured cells).

Materials:

-

Tissue or cell sample

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) with protease inhibitors

-

Ultracentrifuge

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.8)

-

NADPH solution (e.g., 100 mM stock)

-

Fatty acid substrate (e.g., tetracosanoic acid, C24:0, or a labeled variant for easier detection)

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

LC-MS system for product analysis

Methodology:

-

Microsome Isolation:

-

Homogenize the tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of reaction buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Enzymatic Reaction:

-

In a microfuge tube, combine 50-100 µg of microsomal protein with the reaction buffer.

-

Add the fatty acid substrate to a final concentration (e.g., 10-50 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1-2 mM.

-

Incubate at 37°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding an acidic solution or directly proceeding to lipid extraction.

-

-

Lipid Extraction and Analysis:

-

Perform a Bligh-Dyer or similar lipid extraction by adding a chloroform:methanol mixture (e.g., 2:1 v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent for LC-MS analysis.

-

Analyze the sample using a reverse-phase C18 column coupled to a mass spectrometer operating in negative ion mode. Quantify the 2-hydroxylated fatty acid product by comparing its signal to a known standard.

-

Protocol: Analysis of 2-Hydroxylated Lipids by LC-MS

Objective: To detect and quantify this compound and its downstream sphingolipid metabolites in a biological extract.

Methodology:

-

Lipid Extraction: Extract total lipids from the sample as described in the previous protocol.

-

Chromatographic Separation:

-

Use a High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18).

-

Employ a gradient elution method using two mobile phases. For example:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.

-

-

Run a gradient from a lower concentration of Mobile Phase B to a higher concentration over 20-30 minutes to separate lipids based on polarity.

-

-

Mass Spectrometry Detection:

-

Couple the HPLC output to a mass spectrometer (e.g., Triple Quadrupole, QTRAP, or Orbitrap) equipped with an electrospray ionization (ESI) source.[12]

-

Operate the ESI source in negative ion mode for the detection of free fatty acids and ceramides, as they readily form [M-H]⁻ ions.[12]

-

For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. This involves selecting the precursor ion (e.g., m/z 271.2 for this compound) and a specific product ion generated by fragmentation.

-

For identification and discovery, use high-resolution mass spectrometry to obtain accurate mass measurements.

-

References

- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dysregulated ceramides metabolism by fatty acid 2-hydroxylase exposes a metabolic vulnerability to target cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxypalmitic Acid: A Potential Biomarker in the Landscape of Metabolic Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including insulin (B600854) resistance, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. 2-Hydroxypalmitic acid (2-OHPA), a saturated 2-hydroxy long-chain fatty acid, is emerging as a potential key player in the pathophysiology of these conditions. This technical guide provides a comprehensive overview of the current understanding of 2-OHPA as a biomarker for metabolic diseases, with a focus on its underlying biochemistry, analytical methodologies for its quantification, and its role in relevant signaling pathways.

Biochemical Context: Synthesis and Incorporation into Sphingolipids

This compound is an endogenous fatty acid synthesized through the hydroxylation of palmitic acid at the alpha-carbon position. This reaction is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[1][2] FA2H is a monooxygenase located in the endoplasmic reticulum and plays a critical role in the synthesis of 2-hydroxy fatty acids, which are subsequently incorporated into a specific class of sphingolipids known as 2-hydroxy-ceramides and more complex glycosphingolipids.[3][4]

The synthesis of 2-hydroxy-ceramides follows the de novo ceramide synthesis pathway, where 2-hydroxy-fatty-acyl-CoA is condensed with a sphingoid base by ceramide synthases.[4] These specialized sphingolipids are integral components of cell membranes, particularly in lipid rafts, and are involved in various cellular processes, including signal transduction and membrane stability.

Association with Metabolic Diseases: Emerging Evidence

A growing body of evidence suggests a significant association between altered 2-OHPA metabolism and metabolic diseases. Studies have shown that lower levels of the synthesizing enzyme FA2H and its products, 2-hydroxy fatty acids, are observed in the pancreatic islets of mice with high-fat diet-induced type 2 diabetes and in human islets with impaired glucose tolerance.[2] This suggests a potential protective role for 2-OHPA in maintaining normal glucose homeostasis.

Conversely, disruptions in ceramide metabolism are strongly implicated in the development of insulin resistance.[5][6] While the precise role of 2-hydroxy-ceramides is still under investigation, their structural difference from non-hydroxylated ceramides (B1148491) suggests they may have distinct biological functions that could modulate insulin signaling pathways.

Quantitative Data Summary

While large-scale clinical studies providing definitive quantitative data on 2-OHPA levels in diverse patient populations with metabolic diseases are still emerging, preclinical and smaller-scale human studies provide initial insights. The following tables summarize the currently available, albeit limited, quantitative findings.

| Table 1: this compound Levels in Preclinical Models of Metabolic Disease | ||

| Model System | Condition | Relative 2-OHPA/2-OHFA Levels |

| High-fat diet-induced obese mouse islets | Impaired Glucose-Stimulated Insulin Secretion (GSIS) | Lower levels of 2-OHFAs compared to control.[2] |

| FA2H knockdown adipocytes | Reduced insulin receptor and GLUT4 on plasma membrane | N/A (intervention study) |

| Table 2: FA2H Gene Expression in Human Islets | |

| Patient Group | Relative FA2H mRNA Expression |

| Impaired Glucose Tolerant (IGT) and Type 2 Diabetic (T2D) Islets | Significantly lower than in non-diabetic islets.[2] |

Note: These tables are illustrative and based on limited available data. Further research with larger cohorts is required to establish definitive reference ranges and the diagnostic/prognostic value of 2-OHPA.

Signaling Pathways and Molecular Mechanisms

The emerging role of 2-OHPA as a modulator of metabolic health appears to be linked to its influence on key signaling pathways, particularly the insulin signaling cascade and glucose transport.

FA2H-Mediated Synthesis of 2-OHPA

The synthesis of 2-OHPA is the initial and rate-limiting step for its incorporation into sphingolipids. This process is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).

Role in Insulin Signaling and GLUT4 Translocation

Evidence suggests that 2-OHPA, likely through its incorporation into 2-hydroxy-ceramides, plays a role in maintaining proper insulin sensitivity. Knockdown of FA2H in adipocytes leads to a reduction in the plasma membrane localization of both the insulin receptor and the glucose transporter GLUT4. This effect can be rescued by the addition of (R)-2-hydroxypalmitic acid, the biologically active enantiomer.[1] This indicates that 2-OHPA is necessary for the proper trafficking and/or stability of these key proteins in the insulin signaling pathway.

The proposed mechanism involves the influence of 2-hydroxy-sphingolipids on the integrity and function of lipid rafts, specialized membrane microdomains that are critical for the spatial organization of signaling molecules, including the insulin receptor.

Experimental Protocols

Accurate and reproducible quantification of 2-OHPA in biological matrices is essential for its validation as a biomarker. Below are detailed methodologies for key experiments.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on established methods for the analysis of free fatty acids in plasma and can be adapted for the specific quantification of 2-OHPA.[7]

1. Sample Preparation (Lipid Extraction):

-

To 100 µL of human plasma, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated 2-OHPA).

-

Vortex for 30 seconds to precipitate proteins.

-

Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes at 4°C.

-

Add 150 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase (containing lipids) and transfer to a new tube.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 2-OHPA from other fatty acids (e.g., start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 2-OHPA and the internal standard need to be determined empirically. For 2-OHPA (C16H32O3), the precursor ion would be [M-H]⁻ at m/z 271.2. Product ions would be generated through collision-induced dissociation.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy should be optimized for maximum sensitivity.

-

3. Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of the analyte (2-OHPA) to the internal standard against a calibration curve prepared with known concentrations of 2-OHPA standards.

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is adapted from established methods for measuring FA2H activity.[2]

1. Preparation of Microsomes:

-

Homogenize tissue samples or cultured cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. FA2H Assay Reaction:

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 50-100 µg).

-

A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Substrate: Palmitic acid (or a labeled version like deuterated palmitic acid for easier detection) complexed with a carrier like alpha-cyclodextrin (B1665218) to improve solubility.

-

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

3. Product Extraction and Analysis:

-

Extract the lipids as described in the LC-MS/MS protocol.

-

Analyze the extracted lipids by GC-MS or LC-MS/MS to quantify the amount of 2-OHPA produced. For GC-MS analysis, derivatization (e.g., silylation) is typically required.

Experimental and Logical Workflows

Visualizing the workflow of experiments designed to investigate the role of 2-OHPA can aid in study design and interpretation.

Workflow for Investigating the Role of 2-OHPA in Insulin Sensitivity

This workflow outlines the key steps to assess how 2-OHPA levels correlate with and potentially influence insulin sensitivity.

Conclusion and Future Directions

This compound is a promising biomarker at the intersection of lipid metabolism and insulin signaling. The inverse correlation between the levels of its synthesizing enzyme, FA2H, and the prevalence of impaired glucose tolerance and type 2 diabetes, coupled with its demonstrated role in maintaining insulin receptor and GLUT4 localization, underscores its potential significance.

Future research should focus on:

-

Large-scale clinical validation: Conducting large, prospective cohort studies to definitively establish the correlation between circulating and tissue levels of 2-OHPA and the incidence and progression of insulin resistance, T2D, and NAFLD.

-

Mechanistic elucidation: Further dissecting the precise molecular mechanisms by which 2-hydroxy-ceramides modulate insulin signaling and GLUT4 trafficking.

-

Therapeutic potential: Investigating whether modulation of FA2H activity or supplementation with 2-OHPA or its derivatives could represent a novel therapeutic strategy for metabolic diseases.

The continued exploration of 2-OHPA and its metabolic pathways holds the potential to unlock new diagnostic and therapeutic avenues in the fight against metabolic diseases.

References

- 1. Adipose tissue dysfunction is associated with low levels of the novel Palmitic Acid Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sustained Action of Ceramide on the Insulin Signaling Pathway in Muscle Cells: IMPLICATION OF THE DOUBLE-STRANDED RNA-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of insulin action by ceramide: dual mechanisms linking ceramide accumulation to the inhibition of Akt/protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A plasma fatty acid profile associated to type 2 diabetes development: from the CORDIOPREV study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Ceramides in Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adipose tissue insulin resistance in adolescents with and without type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of 2-Hydroxypalmitic Acid in Inflammation Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The anti-inflammatory properties of 2-Hydroxypalmitic acid (2-OHPA) are an emerging area of research. This document synthesizes the available preliminary data and proposes putative mechanisms of action and experimental frameworks based on the activities of related lipid molecules. The experimental protocols and potential quantitative outcomes presented herein are intended as a guide for future research and require experimental validation.

Introduction

Chronic inflammation is a key pathological driver of numerous diseases, including metabolic disorders, cardiovascular disease, and neurodegenerative conditions. The saturated fatty acid palmitic acid is a known pro-inflammatory agent, often elevated in obesogenic diets, that contributes to these pathologies through activation of key inflammatory signaling pathways. In contrast, emerging evidence suggests that hydroxylated forms of fatty acids may possess anti-inflammatory properties, representing a promising avenue for therapeutic development. This technical guide explores the hypothesized anti-inflammatory properties of this compound (2-OHPA), a derivative of palmitic acid. While direct, in-depth studies on 2-OHPA are limited, this document extrapolates from research on related saturated hydroxy fatty acids (SHFAs) and the known pro-inflammatory mechanisms of palmitic acid to provide a comprehensive overview of its potential therapeutic value. We present hypothesized mechanisms of action, detailed experimental protocols for their investigation, and putative quantitative data to guide researchers in this nascent field.

Hypothesized Anti-inflammatory Mechanisms of this compound

Based on the pro-inflammatory actions of its parent compound, palmitic acid, and the observed effects of other SHFAs, we hypothesize that 2-OHPA exerts its anti-inflammatory effects through the modulation of several key signaling pathways.

Inhibition of Toll-Like Receptor 4 (TLR4) Signaling

Palmitic acid is a known agonist of the TLR4 signaling pathway, a critical initiator of the innate immune response. We propose that 2-OHPA may act as a competitive inhibitor or a negative modulator of this pathway.

-

Proposed Mechanism: 2-OHPA may compete with palmitic acid or lipopolysaccharide (LPS) for binding to the MD-2 co-receptor of TLR4, thereby preventing the dimerization and activation of the TLR4 receptor complex. This would lead to a downstream reduction in the activation of transcription factors such as NF-κB and AP-1, which are responsible for the expression of pro-inflammatory cytokines.

Attenuation of NF-κB and MAPK Signaling

The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. We postulate that 2-OHPA can dampen inflammation by directly or indirectly inhibiting these pathways.

-

Proposed Mechanism: By preventing TLR4 activation, 2-OHPA would consequently block the downstream activation of the IKK complex, which is required for the activation of NF-κB. Additionally, 2-OHPA may influence the phosphorylation status of key MAPK proteins such as p38 and JNK, which are also involved in the inflammatory cascade.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from in vitro experiments investigating the anti-inflammatory effects of 2-OHPA. These values are for illustrative purposes to guide experimental design and data interpretation.

Table 1: Effect of 2-OHPA on LPS-Induced Cytokine Production in RAW 264.7 Macrophages

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Vehicle Control | 50 ± 10 | 30 ± 8 |

| LPS (100 ng/mL) | 2500 ± 200 | 1800 ± 150 |

| LPS + 2-OHPA (10 µM) | 1500 ± 120 | 1000 ± 90 |

| LPS + 2-OHPA (50 µM) | 800 ± 70 | 500 ± 50 |

| LPS + 2-OHPA (100 µM) | 400 ± 40 | 250 ± 30 |

Table 2: IC50 Values of 2-OHPA for Inhibition of Inflammatory Markers

| Inflammatory Marker | Cell Type | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | 45.5 |

| COX-2 Expression | J774A.1 | 62.0 |

| NF-κB Nuclear Translocation | THP-1 | 38.2 |

Detailed Experimental Protocols

The following protocols provide a framework for validating the hypothesized anti-inflammatory effects of 2-OHPA.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of 2-OHPA on the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (2-OHPA)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for Nitric Oxide detection

-

ELISA kits for TNF-α and IL-6

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of 2-OHPA (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle-only control group.

-

-

Supernatant Collection: After 24 hours, collect the cell culture supernatants and centrifuge to remove debris.

-

Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) in the supernatants using the Griess Reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits as per the manufacturer's protocols.

-

Data Analysis: Normalize cytokine and NO production to total protein content determined from cell lysates using a BCA assay.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling

Objective: To investigate the effect of 2-OHPA on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

RAW 264.7 cells

-

2-OHPA and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with 2-OHPA (50 µM) for 2 hours, followed by LPS (100 ng/mL) stimulation for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. Use β-actin as a loading control.

Conclusion and Future Directions

While the direct evidence for the anti-inflammatory properties of this compound is still in its infancy, the existing data on related saturated hydroxy fatty acids and the well-established pro-inflammatory mechanisms of palmitic acid provide a strong rationale for its investigation as a novel anti-inflammatory agent. The proposed mechanisms of TLR4, NF-κB, and MAPK pathway inhibition offer a solid foundation for future research. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the therapeutic potential of 2-OHPA. Future studies should focus on in vivo models of inflammation to confirm these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of 2-OHPA. Furthermore, exploring the effects of 2-OHPA on other inflammatory pathways, such as the NLRP3 inflammasome, could reveal additional mechanisms of action and broaden its potential therapeutic applications. The development of 2-OHPA and other SHFAs could pave the way for a new class of lipid-based therapeutics for the management of chronic inflammatory diseases.

Neuroprotective Effects of 2-Hydroxypalmitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypalmitic acid (2-HPA) is a 2-hydroxy fatty acid that is an important component of sphingolipids in the nervous system. These lipids are crucial for the proper function and structural integrity of myelin, the protective sheath that insulates nerve fibers. The synthesis of 2-HPA and other 2-hydroxy fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).

The critical role of 2-hydroxy fatty acids in neurological health is underscored by the severe neurodegenerative consequences of their deficiency. Mutations in the FA2H gene, leading to a loss of enzyme function, result in a group of rare, devastating neurological disorders collectively known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN). FAHN is characterized by spastic paraplegia, dystonia, ataxia, white matter degeneration (leukodystrophy), and iron accumulation in the brain.[1][2] Animal models lacking a functional FA2H gene replicate many of these neurodegenerative features, including demyelination and axonal loss.[2][3] Conversely, restoring FA2H expression has been shown to rescue neurodegenerative phenotypes in a Drosophila model of FAHN, providing strong evidence for the essential neuroprotective role of its products.[1][3]

In stark contrast to the apparent protective role of its hydroxylated form, the parent saturated fatty acid, palmitic acid, has been widely demonstrated to be neurotoxic. Elevated levels of palmitic acid are associated with lipotoxicity, which involves the induction of endoplasmic reticulum stress, oxidative stress, neuroinflammation, and apoptosis in neurons and glial cells.[4] This suggests that the hydroxylation at the alpha-carbon position fundamentally alters the biological activity of the fatty acid, transforming a potentially detrimental molecule into one that is essential for nervous system health.

This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of this compound, drawing primarily on the strong indirect evidence from studies on FA2H deficiency and the contrasting neurotoxic effects of palmitic acid. It details hypothesized neuroprotective mechanisms, relevant experimental protocols for future investigations, and the key signaling pathways involved.

Data Presentation

Direct quantitative data on the neuroprotective efficacy of exogenously applied this compound is limited in the current scientific literature. However, the consequences of its absence, as studied in FA2H knockout models, provide compelling indirect evidence of its vital role in maintaining neurological health. For context, the neurotoxic effects of its precursor, palmitic acid, are also summarized.

Table 1: Effects of FA2H Deficiency in Animal Models

| Model Organism | Key Findings | Phenotypic Outcomes | Citation(s) |

| Mouse (Fa2h knockout) | Absence of 2-hydroxylated sphingolipids. | Demyelination, axonal loss, enlarged axons in the CNS. | [2][3] |

| Cerebellar dysfunction, deficits in spatial learning and memory. | [3] | ||

| Drosophila (dfa2h mutant) | Loss of dfa2h function. | Motor impairment, reduced flight ability, shortened lifespan, mitochondrial alterations, and defects in autophagy. | [3] |

| Drosophila (dfa2h mutant with human FA2H overexpression) | Rescue of dfa2h loss of function. | Partial or full restoration of motor function, flight ability, and cellular abnormalities (autophagy and mitochondrial morphology). | [1][3] |

Table 2: Summary of Reported Neurotoxic Effects of Palmitic Acid (PA) in vitro

| Cell Type | Treatment Conditions | Observed Effects | Citation(s) |

| Neuro-2a (N2a) neuroblastoma cells | 200 µM PA for 24 h | Decreased cell viability. | [5] |

| SH-SY5Y neuroblastoma cells | Chronic palmitic acid treatment | Reduced total Akt levels, disrupting neuronal differentiation. | [6] |

| Microglial cells (BV2) | Palmitic acid exposure | Increased TNF-α secretion via TLR-4 activation. | [7] |

| Microglial cells (HMC3) | Co-treatment with LPS and PA | Upregulation of pro-inflammatory cytokines through MAPK, NFκB, and AP-1 signaling pathways. | [8] |

| Astrocytes | Palmitic acid exposure | Induction of oxidative stress. | [4] |

Experimental Protocols

This section outlines detailed methodologies for investigating the potential neuroprotective effects of this compound in vitro. These protocols are based on standard techniques used to assess neuroprotection, anti-inflammatory effects, and glial cell function.

Assessment of Neuroprotection against Oxidative Stress in a Neuronal Cell Line

This protocol describes how to evaluate the ability of 2-HPA to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂).

-

Assessment of Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of (R)-2-hydroxypalmitic acid (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO or ethanol).

-

Induction of Injury: After the pre-treatment period, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 6 hours. Include a control group with no H₂O₂ exposure.

-

MTT Assay:

-

Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding 100 µL of DMSO to each well and shaking the plate for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group (untreated with H₂O₂).

References

- 1. researchgate.net [researchgate.net]

- 2. Defective FA2H Leads to a Novel Form of Neurodegeneration with Brain Iron Accumulation (NBIA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new model for fatty acid hydroxylase-associated neurodegeneration reveals mitochondrial and autophagy abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of CD36 in Palmitic Acid Lipotoxicity in Neuro-2a Neuroblastoma Cells | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Significance of 2-Hydroxypalmitic Acid in Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid (2-HPA), a C16 saturated fatty acid with a hydroxyl group at the alpha-position, is a critical component of cellular membranes, particularly within the sphingolipid class of lipids. Its synthesis, catalyzed by Fatty Acid 2-Hydroxylase (FA2H), and subsequent incorporation into ceramides (B1148491) and more complex sphingolipids, profoundly influences the biophysical properties of membranes. This technical guide provides an in-depth exploration of the involvement of 2-HPA in membrane structure, its impact on membrane domains such as lipid rafts, and the downstream consequences for cellular signaling. Detailed experimental methodologies for the analysis of 2-HPA and its effects on membranes are provided, alongside quantitative data and visual representations of key pathways and processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The lipid bilayer, a fundamental component of all biological membranes, is a highly dynamic and heterogeneous environment. The specific lipid composition of a membrane dictates its physical properties, including fluidity, thickness, and lateral organization, which in turn regulate the function of embedded and associated proteins. Among the vast array of lipid species, those containing 2-hydroxy fatty acids (2-OH FAs) play a unique and crucial role in specific cellular contexts. This compound is a prominent member of this class, and its presence is particularly notable in the myelin sheath of the nervous system, the epidermis, and the gastrointestinal tract.[1] The introduction of a hydroxyl group at the C-2 position of the fatty acyl chain imparts distinct physicochemical properties that influence intermolecular interactions within the membrane, leading to significant structural and functional consequences. This guide will delve into the core aspects of 2-HPA's role in membrane architecture.

Biosynthesis and Incorporation of this compound into Sphingolipids

The primary route for the synthesis of 2-HPA is through the enzymatic activity of Fatty Acid 2-Hydroxylase (FA2H), an integral membrane protein located in the endoplasmic reticulum.[1] FA2H catalyzes the stereospecific hydroxylation of fatty acids, including palmitic acid, to their 2-hydroxy forms.[2] This 2-hydroxylated fatty acid is then activated to 2-hydroxypalmitoyl-CoA and subsequently incorporated into dihydroceramide (B1258172) by ceramide synthases (CerS).[2] All six isoforms of CerS are capable of utilizing 2-hydroxy acyl-CoAs.[3] The resulting 2-hydroxydihydroceramide is then desaturated to form 2-hydroxyceramide, the precursor for more complex 2-hydroxylated sphingolipids like 2-hydroxygalactosylceramide and 2-hydroxysphingomyelin.[2]

Quantitative Impact of this compound on Membrane Composition and Properties

The presence of 2-HPA in sphingolipids significantly varies across different cell and tissue types, highlighting its specialized roles. This section summarizes the quantitative data on the abundance of 2-hydroxylated lipids and their effects on membrane biophysics.

Abundance of 2-Hydroxylated Sphingolipids in Biological Membranes

| Tissue/Cell Type | Lipid Class | Abundance of 2-Hydroxylated Species (% of total class) | Reference(s) |

| Myelin Sheath | Galactosylceramide & Sulfatide | > 50% | [1][4] |

| Skin Keratinocytes | Ceramides | > 50% | [1] |

| Intestinal Epithelial Cells | Ceramides | > 50% | [1] |

| Various Cell Lines | Ceramides | 1 - 3% | [1] |

Effects on Membrane Biophysical Properties

Direct quantitative data for the effect of this compound on membrane thickness and fluidity is an area of active research. However, studies on the closely related 2-hydroxyoleic acid (2-OHOA) provide valuable insights into the likely effects.

| Membrane Property | Effect of 2-Hydroxy Fatty Acid Incorporation | Quantitative Change (with 2-OHOA) | Reference(s) |

| Membrane Fluidity | Increased in ordered domains (Lo), Decreased in disordered domains (Ld) | Increased water layer thickness in gel phase of sphingomyelin. Decreased global order of the membrane. | [3][5] |

| Membrane Thickness | Slight reduction in mean hydrodynamic diameter of liposomes. | A slight decrease was observed in DOPC liposomes. | [6] |

| Lipid Packing | Increased packing of ordered domains. | Not explicitly quantified, but observed through increased order. | [5] |

| Lateral Organization | Enhanced phase separation into liquid-ordered (raft) and liquid-disordered (non-raft) domains. | Segregation into 2-OHOA-rich/cholesterol-poor and 2-OHOA-poor/cholesterol-rich domains. | [3] |

Role in Lipid Raft Organization and Function

Lipid rafts are specialized membrane microdomains enriched in sphingolipids, cholesterol, and specific proteins, that serve as platforms for signal transduction. The presence of 2-hydroxylated sphingolipids, such as those containing 2-HPA, can significantly influence the organization and stability of these domains. The hydroxyl group of 2-HPA can participate in hydrogen bonding with adjacent lipids and proteins, leading to more tightly packed and stable raft structures. This enhanced organization can, in turn, affect the localization and activity of raft-associated proteins, thereby modulating downstream signaling events.

Involvement in Cellular Signaling

The structural alterations in membranes induced by 2-HPA-containing sphingolipids have significant implications for cellular signaling pathways. By modulating the properties of lipid rafts and the broader membrane environment, 2-hydroxylated sphingolipids can influence the activity of various membrane-associated proteins, including receptors and kinases.

Protein Kinase C (PKC) Signaling

Ceramides, including 2-hydroxyceramides, are known to be involved in the regulation of Protein Kinase C (PKC) activity.[7][8] While sphingosine (B13886) and lysosphingolipids are generally inhibitory to PKC, the specific effects of 2-hydroxyceramides can be complex and context-dependent.[7] The altered membrane environment due to 2-HPA may influence the recruitment and activation of PKC isoforms, thereby impacting downstream signaling cascades involved in cell proliferation, differentiation, and apoptosis.

Akt/MAP Kinase Pathways

Exogenously added 2-hydroxyceramides have been shown to induce apoptosis in various cell types, often at lower concentrations and with faster kinetics than their non-hydroxylated counterparts.[3][9] Studies have demonstrated that treatment with (R)-2-hydroxy-C16-ceramide can lead to the rapid dephosphorylation of Akt and MAP kinases, suggesting an interaction with protein phosphatases and a distinct pro-apoptotic signaling mechanism.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in membrane structure.

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is adapted from a highly sensitive method for measuring FA2H activity.[7]

Materials:

-

Microsomal fraction from cells or tissues expressing FA2H.

-

[3,3,5,5-D4]tetracosanoic acid (deuterated substrate).

-

α-cyclodextrin.

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

-

Purified NADPH:cytochrome P450 reductase.

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Solvents for extraction (e.g., chloroform (B151607), methanol).

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

Procedure:

-

Substrate Preparation: Solubilize the deuterated tetracosanoic acid in an α-cyclodextrin solution.

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the reaction buffer, NADPH regeneration system, purified NADPH:cytochrome P450 reductase, and the microsomal fraction.

-

Initiate Reaction: Add the deuterated substrate to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol (B129727). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

-

Derivatization: Dry the extracted lipids under a stream of nitrogen. Add the derivatizing agent and heat to convert the 2-hydroxy fatty acid to its trimethylsilyl (B98337) ether derivative.

-

GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of deuterated 2-hydroxy tetracosanoic acid formed.

Lipid Extraction and Mass Spectrometry for 2-Hydroxylated Sphingolipids

This protocol outlines a general procedure for the extraction and analysis of sphingolipids from biological samples.

Materials:

-

Biological sample (cells, tissue).

-

Solvents: Chloroform, methanol, water.

-

Internal standards for 2-hydroxylated sphingolipids.

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

Procedure:

-

Homogenization: Homogenize the biological sample in a suitable buffer.

-

Lipid Extraction (Bligh-Dyer Method):

-

Add a mixture of chloroform and methanol (1:2, v/v) to the homogenate.

-

Add the internal standards.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution: Dry the extracted lipids under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

LC-MS/MS Analysis: Inject the lipid extract onto an appropriate liquid chromatography column (e.g., C18) coupled to a mass spectrometer. Use a suitable gradient of mobile phases to separate the different lipid species. Detect and quantify the 2-hydroxylated sphingolipids based on their specific mass-to-charge ratios and fragmentation patterns.

Preparation of Liposomes Containing this compound for Biophysical Studies

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating 2-HPA for techniques like SAXS or fluorescence anisotropy.[10][11][12]

Materials:

-

Matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC).

-

This compound.

-

Chloroform.

-

Hydration buffer (e.g., HEPES or PBS).

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size).

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of DOPC and 2-HPA in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask.

-

Hydrate the lipid film by gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Transfer the MLV suspension to an extruder.

-

Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane of a defined pore size to form LUVs.

-

-

Characterization: Characterize the size and homogeneity of the prepared liposomes using dynamic light scattering (DLS).

Small-Angle X-ray Scattering (SAXS) of Model Membranes

This protocol provides a general workflow for analyzing the structure of liposomes containing 2-HPA using SAXS.[1][4][13]

Procedure:

-

Sample Preparation: Prepare LUVs with and without 2-HPA as described in section 6.3. The lipid concentration should be optimized for the SAXS instrument (typically 5-20 mg/mL).

-

Data Acquisition:

-

Load the liposome (B1194612) suspension into a sample cell (e.g., a quartz capillary).

-

Expose the sample to a monochromatic X-ray beam.

-

Record the scattered X-rays on a 2D detector.

-

Collect scattering data for a buffer blank for background subtraction.

-

-

Data Analysis:

-

Radially average the 2D scattering pattern to obtain a 1D scattering profile (intensity vs. scattering vector, q).

-

Subtract the buffer scattering from the sample scattering.

-

Analyze the scattering profile to determine structural parameters such as the bilayer thickness and electron density profile. This can be done by fitting the data to a model of the lipid bilayer.

-

Conclusion

This compound is a key modulator of membrane structure and function. Its synthesis by FA2H and incorporation into sphingolipids introduces a hydroxyl group that significantly alters the biophysical properties of the lipid bilayer. This leads to changes in membrane fluidity, thickness, and the organization of lipid rafts, which in turn have profound effects on cellular signaling pathways. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate roles of 2-HPA and other 2-hydroxy fatty acids in membrane biology. A deeper understanding of these mechanisms holds promise for the development of novel therapeutic strategies targeting diseases associated with aberrant lipid metabolism and membrane function, including neurodegenerative disorders and cancer.

References

- 1. solvation.de [solvation.de]

- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Angle X-ray Scattering Unveils the Internal Structure of Lipid Nanoparticles [arxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2'-Hydroxy ceramide in membrane homeostasis and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Small Angle X-ray Scattering Sensing Membrane Composition: The Role of Sphingolipids in Membrane-Amyloid β-Peptide Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Pathways Influencing 2-Hydroxypalmitic Acid Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypalmitic acid (2-OHPA) is a saturated 2-hydroxy long-chain fatty acid that plays a crucial role in various biological processes, including the formation of sphingolipids, which are essential components of cell membranes. The levels of 2-OHPA are tightly regulated by a network of genetic pathways, and dysregulation of these pathways has been implicated in several diseases, including neurological disorders and cancer. This technical guide provides an in-depth overview of the core genetic pathways influencing 2-OHPA levels, detailed experimental protocols for their study, and a summary of quantitative data to facilitate comparative analysis.

Core Genetic Influencers of 2-OHPA Levels

The biosynthesis and degradation of 2-OHPA are controlled by specific enzymes encoded by a set of key genes. The primary pathway involves the direct hydroxylation of palmitic acid, while degradation occurs via peroxisomal α-oxidation.

Biosynthesis: The Central Role of Fatty Acid 2-Hydroxylase (FA2H)

The principal enzyme responsible for the synthesis of 2-OHPA is Fatty Acid 2-Hydroxylase (FA2H) . This enzyme catalyzes the stereospecific hydroxylation of the alpha-carbon of fatty acids, including palmitic acid, to produce the (R)-enantiomer of 2-hydroxy fatty acids[1].

-

Gene: FA2H

-

Enzyme: Fatty Acid 2-Hydroxylase

-

Function: Catalyzes the conversion of Palmitic Acid to (R)-2-Hydroxypalmitic Acid.[2][3] This reaction is dependent on NAD(P)H and cytochrome b5.

-

Subcellular Localization: Endoplasmic Reticulum.

-

Tissue Expression: FA2H is highly expressed in the brain, skin, colon, and stomach.[4]

Mutations in the FA2H gene that reduce or eliminate its enzymatic activity lead to a decrease in 2-hydroxy fatty acids and are associated with neurodegenerative disorders such as fatty acid hydroxylase-associated neurodegeneration (FAHN) and spastic paraplegia 35[5].

Potential Alternative Biosynthetic Pathways

While FA2H is the major enzyme for 2-hydroxy fatty acid synthesis, the existence of other enzymes has been suggested, as FA2H knockout mice still retain some levels of 2-hydroxy fatty acids.[6]

-

Phytanoyl-CoA 2-Hydroxylase (PHYH): This peroxisomal enzyme is involved in the α-oxidation of branched-chain fatty acids. However, studies have shown that human PHYH does not exhibit activity towards straight-chain acyl-CoAs like palmitoyl-CoA, suggesting it is not directly involved in 2-OHPA synthesis.[7]

Degradation: Peroxisomal α-Oxidation

The breakdown of 2-hydroxy fatty acids, including 2-OHPA, occurs through the peroxisomal α-oxidation pathway.

-

Key Enzymes:

-

Acyl-CoA Synthetase: Activates 2-OHPA to 2-hydroxy-palmitoyl-CoA.

-

2-Hydroxyacyl-CoA Lyase (HACL1 and HACL2): Cleaves 2-hydroxy-palmitoyl-CoA into formyl-CoA and pentadecanal (B32716) (a C15 aldehyde).[8][9] The genes encoding these enzymes are therefore critical in regulating the turnover of 2-OHPA.

-

Quantitative Data on the Impact of Genetic Modulation on 2-Hydroxy Fatty Acid Levels

The following tables summarize the quantitative effects of genetic manipulation of FA2H on the levels of 2-hydroxy fatty acids. It is important to note that many studies report on total 2-hydroxy fatty acids rather than specifically on 2-OHPA.

| Genetic Modification | Cell/Tissue Type | Effect on 2-Hydroxy Fatty Acid Levels | Fold Change/Percentage Change | Reference |

| FA2H Overexpression | COS7 cells | Increased 2-hydroxy fatty acids | 3- to 20-fold increase | Alderson et al., 2004 |

| FA2H Knockdown (shRNA) | D6P2T Schwannoma cells | Reduced 2-hydroxy fatty acids and 2-hydroxy galactosylceramide | Significant reduction | [10] |

| Upregulation of FA2H expression | Postnatal mouse brain (P1 to P20) | Increased FA2H activity and free 2-hydroxy fatty acids | ~5-fold increase in activity; 5- to 9-fold increase in free 2-hydroxy FAs | [11][12] |